molecular formula C17H23N3O4 B613022 L-Lysine beta-naphthylamide carbonate CAS No. 18905-74-3

L-Lysine beta-naphthylamide carbonate

Cat. No. B613022
CAS RN: 18905-74-3
M. Wt: 271.36
InChI Key: YEAQTLIHEPYBCP-RSAXXLAASA-N
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Scientific Research Applications

Material Science and Nanofiltration Membranes

  • Charge-Mosaic Nanofiltration Membrane Development : Research involving L-Lysine has led to the creation of charge-mosaic nanofiltration membranes with novel salt concentration sensitivity, which are used for the efficient separation of salts and dyes. These membranes, prepared via interfacial polymerization, have shown exceptional separating efficiency and unusual salt concentration sensitivity, making them potential candidates for applications in textile industry separation processes and desalination or purification pre-treatments (Ruizhang Xu et al., 2020).

Biomedical and Pharmaceutical Research

  • Polymer-Based Drug Delivery Systems : The synthesis and evaluation of peptide-poly(L-lysine citramide) conjugates have been explored for their in vitro anti-HIV behavior. These conjugates, characterized by their slow degradation at physiological pH and increased solubility and cell penetration potential, demonstrate in vitro antiviral activity independent of peptide release. Their unique interaction with cells and viruses suggests a novel mechanism for inhibiting virus binding to cells, opening new avenues for antiviral drug delivery systems (Anne-Claude Couffin-Hoarau et al., 2009).

Enzymatic and Peptide Research

  • Enzyme Inhibition Studies : L-Tyrosine beta-naphthylamide has been identified as a potent inhibitor of tyramine N-(hydroxycinnamoyl)transferase, an enzyme involved in plant defense mechanisms. This discovery provides insights into enzyme inhibition and offers a basis for the development of new inhibitors for agricultural and pharmaceutical applications (J. Negrel & F. Javelle, 2001).

  • Peptidase Activity Assays : The use of L-leucine beta-naphthylamide and related compounds has facilitated the assay of leucine aminopeptidase activity, an important enzymatic activity in various biological contexts. This has implications for understanding peptide metabolism in different systems, including cultured mouse keratinocytes and neonatal mouse epidermis, contributing to our knowledge of transdermal peptide delivery and metabolism (P. Shah & R. Borchardt, 2004).

Safety And Hazards

Future Directions

The use of amino acids in supplements and functional foods is increasing globally2. L-Lysine is also valuable as a cocatalyst in a bacterium-driven aldehyde synthesis and has taken on a new role in cancer drug development3.


Please note that this information is based on the available search results and may not cover all aspects of L-Lysine beta-naphthylamide carbonate. For more detailed information, please refer to the relevant scientific literature.


properties

IUPAC Name

carbonic acid;(2S)-2,6-diamino-N-naphthalen-2-ylhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O.CH2O3/c17-10-4-3-7-15(18)16(20)19-14-9-8-12-5-1-2-6-13(12)11-14;2-1(3)4/h1-2,5-6,8-9,11,15H,3-4,7,10,17-18H2,(H,19,20);(H2,2,3,4)/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAQTLIHEPYBCP-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCCN)N.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCCN)N.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40940416
Record name 2,6-Diamino-N-(naphthalen-2-yl)hexanimidic acid--carbonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Lysine beta-naphthylamide carbonate

CAS RN

18905-74-3
Record name Carbonic acid, compd. with (S)-2,6-diamino-N-2-naphthalenylhexanamide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18905-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, compound with (S)-2,6-diamino-N-2-naphthylhexanamide (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018905743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Diamino-N-(naphthalen-2-yl)hexanimidic acid--carbonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbonic acid, compound with (S)-2,6-diamino-N-2-naphthylhexanamide (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.762
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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